molecular formula C13H15N3OS B3084565 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide CAS No. 1142213-19-1

4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide

Cat. No.: B3084565
CAS No.: 1142213-19-1
M. Wt: 261.34 g/mol
InChI Key: YDOFJJOEKBYHBI-UHFFFAOYSA-N
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Description

4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide is a synthetic organic compound that features a pyrimidine ring substituted with a mercapto group and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions, often using reagents like thiourea or thiols.

    Attachment of the Benzamide Moiety: This step involves the coupling of the pyrimidine derivative with benzoyl chloride or benzamide under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound may be reduced under specific conditions to modify the pyrimidine ring or the benzamide moiety.

    Substitution: Various substitution reactions can occur, particularly at the pyrimidine ring or the benzamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group could yield disulfides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.

Industry

    Material Science: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzoic acid
  • 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-phenol

Uniqueness

4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-YL)-benzamide is unique due to its specific combination of a mercapto-substituted pyrimidine ring and a benzamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-13(2)7-8-16(12(18)15-13)10-5-3-9(4-6-10)11(14)17/h3-8H,1-2H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOFJJOEKBYHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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